molecular formula C7H6BrN3 B1404445 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1363380-99-7

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1404445
CAS No.: 1363380-99-7
M. Wt: 212.05 g/mol
InChI Key: YQWUKRGCMJAZDP-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines . Additionally, this compound interacts with RORγt, a nuclear receptor involved in the regulation of immune responses . These interactions highlight the compound’s potential in modulating immune and inflammatory responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cytokines and growth factors . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . These effects make it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of Janus kinases involves binding to the ATP-binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with nuclear receptors like RORγt, influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action . This localization is critical for its ability to modulate gene expression and cellular metabolism effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger fused ring systems.

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Cycloaddition reactions result in the formation of complex fused ring systems.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUKRGCMJAZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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